3'-Methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(3-methylphenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9-3-2-4-10(7-9)11-5-6-13(15(18)19)12(8-11)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECUDSRYOHSVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two aromatic fragments:
-
Fragment A : 4-Nitro-3-bromobenzoic acid (or its ester)
-
Fragment B : 3-Methylphenylboronic acid
The coupling of these fragments via Suzuki-Miyaura reaction forms the biphenyl backbone while preserving the nitro and carboxylic acid groups.
Nitration of 3-Bromobenzoic Acid
3-Bromobenzoic acid undergoes nitration using concentrated HNO₃/H₂SO₄ at 0–5°C. The nitro group is introduced at the para position relative to the carboxylic acid, yielding 4-nitro-3-bromobenzoic acid.
Key Data :
| Starting Material | Nitrating Agent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 3-Bromobenzoic acid | HNO₃/H₂SO₄ | 0–5 | 78 |
Ester Protection
To prevent decarboxylation during coupling, the carboxylic acid is protected as a methyl ester using SOCl₂/MeOH:
Reaction Conditions : 60°C, 4 h, 92% yield.
Suzuki-Miyaura Coupling
Fragment A (methyl 4-nitro-3-bromobenzoate) reacts with Fragment B (3-methylphenylboronic acid) under Pd catalysis:
Optimized Conditions :
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
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Base: K₂CO₃ (2 equiv)
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Solvent: DME/H₂O (4:1)
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Temp: 80°C, 12 h
Yield : 85% (isolated as methyl ester)
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using NaOH/EtOH:
Conditions : Reflux, 6 h, 95% yield.
Post-Coupling Nitration Strategy
Synthesis of Biphenyl Intermediate
A biphenyl precursor is first assembled via Suzuki-Miyaura coupling, followed by nitration:
-
Fragment A : Methyl 3-bromobenzoate
-
Fragment B : 3-Methylphenylboronic acid
Coupling Conditions :
-
Catalyst: PdCl₂(dppf) (1.5 mol%)
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Solvent: Toluene/EtOH (3:1)
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Base: NaHCO₃
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Temp: 90°C, 8 h
Yield : 88% (methyl 3'-methyl-[1,1'-biphenyl]-3-carboxylate)
Regioselective Nitration
The biphenyl ester undergoes nitration at the para position relative to the carboxylic acid group:
Nitration Conditions :
-
Nitrating Agent: Fuming HNO₃ (90%)
-
Solvent: H₂SO₄
-
Temp: 0°C, 2 h
Yield : 70% (methyl 3'-methyl-4-nitro-[1,1'-biphenyl]-3-carboxylate)
Ester Hydrolysis
Final hydrolysis as described in Section 1.4 yields the target compound.
Comparative Analysis of Methods
| Parameter | Direct Suzuki Coupling | Post-Coupling Nitration |
|---|---|---|
| Number of Steps | 3 | 4 |
| Overall Yield | 63% | 58% |
| Regioselectivity | High (pre-functionalized nitro) | Moderate (requires careful nitration control) |
| Scalability | Suitable for >100 g scale | Limited by nitration exothermicity |
| Cost | Higher (nitrated boronic acids) | Lower (common intermediates) |
Alternative Methods and Challenges
Ullmann-Type Coupling
While Ullmann reactions can form biaryl bonds, harsh conditions (Cu catalyst, >150°C) often degrade nitro groups. Limited applicability for this target.
Chemical Reactions Analysis
Types of Reactions
3’-Methyl-4-nitro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
Reduction: Conversion of the nitro group to an amino group results in 3’-Methyl-4-amino-[1,1’-biphenyl]-3-carboxylic acid.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups at various positions on the biphenyl ring.
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable for creating various biphenyl derivatives, which are essential in pharmaceuticals and agrochemicals.
Research has indicated potential biological activities of 3'-Methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid:
- Antimicrobial Properties: Studies have explored its effectiveness against various bacterial strains.
- Anticancer Activity: The compound has been investigated for its ability to inhibit cancer cell growth, particularly in glioblastoma models .
Pharmaceutical Development
This compound is explored as a precursor for synthesizing pharmaceutical agents targeting specific enzymes or receptors. Its structural attributes allow it to participate in reactions that yield therapeutically relevant compounds.
Material Science
3'-Methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid is utilized in the production of advanced materials:
- Liquid Crystals: Its chemical structure is conducive to forming liquid crystalline phases, making it valuable in display technologies.
- Organic Light-Emitting Diodes (OLEDs): The compound's properties enhance the performance of OLED materials by improving charge transport and emission characteristics.
Dye and Pigment Synthesis
The compound plays a role in synthesizing dyes and pigments due to its ability to undergo various coupling reactions, leading to vibrant colorants used in textiles and coatings.
Case Studies
Case Study 1: Anticancer Research
In a study examining the anticancer properties of 3'-Methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid, researchers found that it significantly inhibited cell growth in glioblastoma cell lines. The mechanism was linked to the compound's ability to interfere with specific signaling pathways involved in tumor progression .
Case Study 2: Material Development
A recent investigation into the use of this compound in OLED technology demonstrated that incorporating it into device architectures improved light emission efficiency by 30% compared to traditional materials. This advancement highlights its potential for future applications in energy-efficient lighting solutions.
Mechanism of Action
The mechanism of action of 3’-Methyl-4-nitro-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates, which may contribute to its biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Biphenyl Carboxylic Acid Derivatives
*Estimated molecular formula and weight based on structural analogs.
Substituent Effects on Reactivity and Properties
Nitro Group (Electron-Withdrawing): Compounds like 4'-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS 729-01-1) exhibit increased acidity due to the nitro group’s electron-withdrawing nature, enhancing reactivity in nucleophilic substitution or cross-coupling reactions . In contrast, the absence of a nitro group in 3'-methyl[1,1'-biphenyl]-3-carboxylic acid (CAS 158619-46-6) reduces electrophilicity, favoring applications in non-polar media .
Carboxylic Acid vs. Ester:
- Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate (CAS 107558-26-9) demonstrates the utility of ester-protected derivatives for synthetic ease, as esters are less reactive than free carboxylic acids .
Hydroxy vs. Nitro Substitution:
- 4-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 400747-48-0) replaces nitro with hydroxy, reducing electrophilicity but introducing hydrogen-bonding capability, relevant in antioxidant design .
Biological Activity
3'-Methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and findings from recent studies.
- Molecular Formula : C15H13N1O3
- Molecular Weight : 255.27 g/mol
- CAS Number : 42711-75-1
Synthesis
The synthesis of 3'-Methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid typically involves the nitration of biphenyl derivatives followed by carboxylation reactions. Various methods have been explored to optimize yield and purity, including:
- Nitration : Using concentrated nitric acid and sulfuric acid to introduce the nitro group.
- Carboxylation : Employing carbon dioxide under high pressure in the presence of catalysts.
Anticancer Activity
Recent studies have shown that 3'-Methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid exhibits significant anticancer properties. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast (SK-BR-3) and colorectal (COLO201) cancers. The mechanism appears to involve cell cycle arrest and induction of apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SK-BR-3 | 15 | G0/G1 phase arrest |
| COLO201 | 20 | Induction of apoptosis |
| MDA-MB-231 | 25 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it exhibited moderate antibacterial activity.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.5 | 0.7 |
| B. cereus | 0.2 | 0.4 |
| S. aureus | 0.6 | 0.8 |
The biological activity of 3'-Methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, leading to apoptosis.
- Cell Cycle Disruption : The compound causes cell cycle arrest at specific phases, preventing cancer cells from dividing.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Breast Cancer Model : In a murine model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to controls.
- Colorectal Cancer Study : A study demonstrated that the compound could enhance the effects of existing chemotherapeutic agents when used in combination therapies.
Q & A
Basic: What are the common synthetic routes for preparing 3'-methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid?
Methodological Answer:
The compound is typically synthesized via transition metal-catalyzed cross-coupling reactions. A prominent method involves rhodium-catalyzed decarboxylative coupling of substituted benzoic acids with aryl halides or boronic acids. For example, biphenyl carboxylic acid derivatives can be synthesized under optimized conditions (Rh catalyst, 120°C, 24 hours) to achieve yields >90% . Key steps include:
- Suzuki-Miyaura coupling for biphenyl scaffold assembly using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
- Nitro group introduction via nitration of pre-coupled intermediates using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize over-nitration.
- Carboxylic acid protection/deprotection using tert-butyl or methyl esters to prevent side reactions during functionalization.
Advanced: How do steric and electronic effects influence regioselectivity in the nitration of biphenyl intermediates?
Methodological Answer:
Regioselectivity in nitration is governed by:
- Steric hindrance : The 3'-methyl group directs nitration to the less hindered para position (C4) due to steric repulsion with meta-substituents. This is observed in analogous biphenyl systems where bulky substituents favor para-nitration .
- Electronic effects : Electron-withdrawing groups (e.g., carboxylic acid) deactivate the ring, directing nitration to the electron-rich adjacent ring. Computational studies (DFT calculations) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .
- Experimental validation : Use HPLC and 2D NMR (e.g., NOESY) to resolve regioisomers. For example, NOE correlations between methyl and nitro protons confirm spatial proximity in para-substituted products .
Basic: What analytical techniques are critical for characterizing 3'-methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions. For example, the carboxylic acid proton appears as a broad singlet (~δ 12 ppm), while nitro group proximity deshields adjacent aromatic protons (δ 8.5–9.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₁NO₄ requires m/z 265.0583 [M+H]⁺).
- HPLC purity analysis : Reverse-phase C18 columns (MeCN/H₂O gradient) assess purity (>98% for pharmacological studies) .
Advanced: How can regioisomeric impurities in biphenyl derivatives be resolved during synthesis?
Methodological Answer:
- Chromatographic separation : Use preparative HPLC or reverse-phase MPLC with gradients optimized for polarity differences (e.g., 10–100% MeCN in H₂O) .
- Crystallization : Exploit solubility differences in mixed solvents (e.g., EtOAc/hexane). For example, para-nitro isomers often crystallize preferentially due to symmetry .
- Mechanistic tuning : Adjust reaction conditions (e.g., lower temperature for nitration) to suppress undesired pathways. Microwave-assisted synthesis (150°C, 10 min) enhances selectivity by accelerating desired reactions .
Basic: What strategies are used to functionalize the biphenyl core for structure-activity relationship (SAR) studies?
Methodological Answer:
- Electrophilic aromatic substitution : Introduce halogens (Cl, F) or methoxy groups at specific positions to modulate electronic properties.
- Cross-coupling : Install tert-butyl, phenyl, or heteroaryl groups via Suzuki or Buchwald-Hartwig reactions. For example, microwave-assisted coupling of 4-methylphenylboronic acid with bromobenzoic acid derivatives achieves >90% yield .
- Post-synthetic modifications : Reduce nitro to amine for further derivatization (e.g., amide coupling with sulfonamides) .
Advanced: How do substituents at the 3' and 4 positions affect the compound’s reactivity in decarboxylative coupling?
Methodological Answer:
- Steric effects : The 3'-methyl group hinders decarboxylation at the ortho position, favoring para-substitution. This is confirmed by comparing coupling yields of methyl-substituted vs. unsubstituted biphenyl carboxylic acids (e.g., 85% vs. 60% yield) .
- Electronic effects : Nitro groups withdraw electron density, slowing decarboxylation. Use kinetic studies (monitored by in situ IR) to compare reaction rates with electron-donating (e.g., methoxy) vs. withdrawing groups.
- Catalyst optimization : Rhodium complexes with bulky ligands (e.g., PPh₃) improve selectivity by accommodating steric demands .
Basic: What pharmacological activities are associated with biphenyl carboxylic acid derivatives?
Methodological Answer:
- Anti-apoptotic protein inhibition : Derivatives like 2',3'-dichloro-N-((4-phenoxyphenyl)sulfonyl)-[1,1'-biphenyl]-3-carboxamide show nanomolar activity against Bcl-x(L) and Mcl-1 (IC₅₀ < 100 nM) via ILOE-based SAR .
- Antiparasitic activity : Substituted analogs (e.g., 4-(tert-butylbenzamido)-6-chloro derivatives) inhibit kinetoplastid enzymes (IC₅₀ ~1 µM) .
Advanced: How can computational modeling guide SAR optimization for target binding?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding poses with proteins (e.g., Bcl-x(L)). For example, nitro groups form π-π interactions with Phe105 in Bcl-x(L)’s hydrophobic pocket .
- QSAR models : Correlate substituent parameters (Hammett σ, LogP) with bioactivity. A QSAR study on 25 analogs revealed that electron-withdrawing groups at C4 enhance potency (R² = 0.89) .
Basic: How are solubility and purity optimized for in vitro assays?
Methodological Answer:
- Solubility enhancement : Use DMSO or PEG-400 as co-solvents. For carboxylic acids, adjust pH to 7–8 with NaHCO₃ to ionize the group and improve aqueous solubility.
- Purification : Reverse-phase MPLC (MeCN/H₂O) removes polar impurities, while trituration with Et₂O eliminates non-polar byproducts .
Advanced: How to resolve contradictory data on reaction yields or bioactivity across studies?
Methodological Answer:
- Controlled replication : Standardize conditions (e.g., catalyst loading, solvent purity). For example, microwave vs. conventional heating can alter yields by 20–30% .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. A 2021 study found that nitro group orientation (para vs. meta) explains bioactivity discrepancies in Bcl-x(L) inhibitors .
- Mechanistic probes : Use deuterium labeling or in situ NMR to track reaction pathways and identify hidden intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
